![molecular formula C32H56N2O4 B12909457 1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone CAS No. 142681-02-5](/img/structure/B12909457.png)
1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone is a complex organic compound with the molecular formula C32H56N2O4 This compound is characterized by its bipyrrolidine core, which is substituted with didodecyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone typically involves multiple steps. One common method starts with the condensation of dodecyl 3-oxobutanoate with thiophene-3-carbaldehyde, followed by Hantzsch cyclization. This process involves the use of reagents such as dodecyl (E/Z)-3-aminobut-2-enoate and dodecyl (E/Z)-3-oxo-2-(thiophen-3-ylmethylene)butanoate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in the study of biological membranes and as a fluorescent probe for cell imaging.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone involves its interaction with specific molecular targets and pathways. For instance, it may interact with cell membranes, altering their properties and affecting cellular functions. The compound’s lipophilic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindocarbocyanine perchlorate (DiI): A similar lipophilic compound used as a fluorescent probe for cell imaging
1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindocarbocyanine perchlorate (DiIC18(3)): Another related compound with similar applications in biological research
Uniqueness
1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone is unique due to its bipyrrolidine core and didodecyl substitution, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with lipid membranes and other hydrophobic environments .
Eigenschaften
CAS-Nummer |
142681-02-5 |
|---|---|
Molekularformel |
C32H56N2O4 |
Molekulargewicht |
532.8 g/mol |
IUPAC-Name |
1-dodecyl-3-(1-dodecyl-2,5-dioxopyrrolidin-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C32H56N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-33-29(35)25-27(31(33)37)28-26-30(36)34(32(28)38)24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
InChI-Schlüssel |
SCTPNHJGNUGKOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1C(=O)CC(C1=O)C2CC(=O)N(C2=O)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


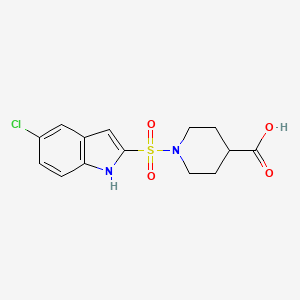

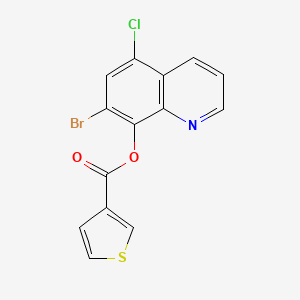

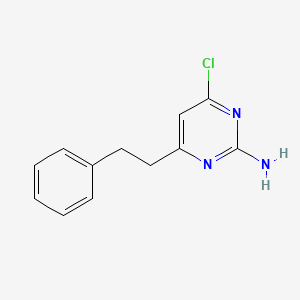
![(2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine](/img/structure/B12909432.png)
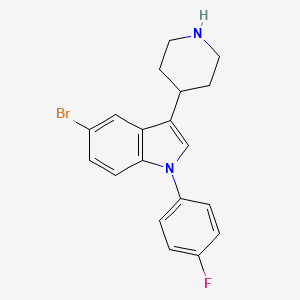
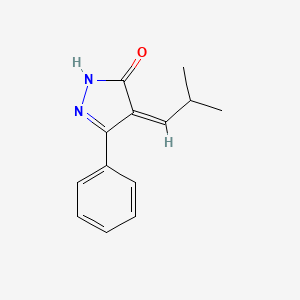
![N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine](/img/structure/B12909456.png)
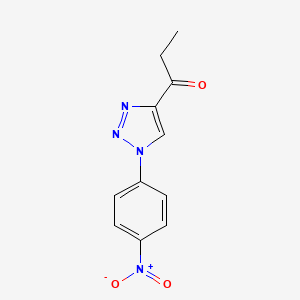

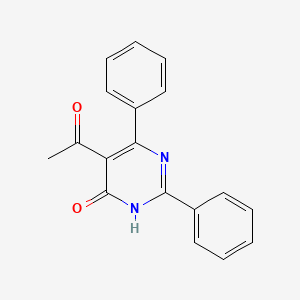
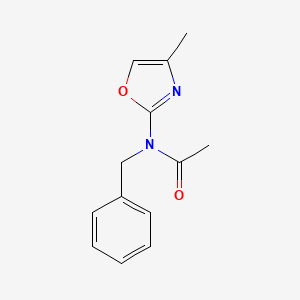
![3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909482.png)
